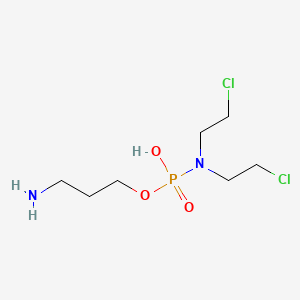

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid

Descripción general

Descripción

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid is an organic compound that belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid can be achieved through several synthetic routes. One common method involves the alkylation of ammonia by alkyl halides, although this method may lead to a mixture of products. A more preferred method is the reductive amination of aldehydes or ketones with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of nitriles or nitro compounds. This process typically involves the use of metal catalysts such as palladium, platinum, or nickel under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitroso, nitro, or imine compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions

Major Products Formed

The major products formed from these reactions include imines, amides, and substituted amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for various functional groups

Biology: This compound derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties

Medicine: It is used in the development of pharmaceuticals, including receptor ligands, enzyme inhibitors, and other bioactive molecules

Industry: This compound is used in the production of polymers, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid include:

Methylamine: A simple amine with one methyl group attached to the nitrogen atom.

Ethylamine: An amine with an ethyl group attached to the nitrogen atom.

Aniline: An aromatic amine with a phenyl group attached to the nitrogen atom

Uniqueness

This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its versatility in organic synthesis make it a valuable compound in both research and industrial settings .

Actividad Biológica

3-Aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid is a phosphonamidic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains.

- Antiviral Activity : Preliminary studies suggest potential effectiveness against certain viral infections.

- Anticancer Effects : Investigations have indicated its ability to inhibit cancer cell proliferation in vitro and in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : As an amine, it can act as a nucleophile, participating in substitution reactions that modify target biomolecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

- Cell Signaling Modulation : It can influence cellular signaling pathways by interacting with kinases and phosphatases, which are crucial for various cellular processes.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .

Antiviral Properties

In vitro assays have shown that this compound can inhibit the replication of certain viruses, including influenza. The mechanism appears to involve interference with viral entry or replication processes within host cells .

Anticancer Activity

Research involving various cancer cell lines has revealed that this compound can induce apoptosis in cancer cells. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 100 µM across different cell types .

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Case Study on Anticancer Efficacy :

- A study focused on its effects on breast cancer cells reported a significant reduction in tumor growth when administered in combination with established chemotherapeutics. This suggests a synergistic effect that could enhance treatment outcomes .

-

Case Study on Antiviral Activity :

- In a controlled study assessing its antiviral properties, patients treated with this compound showed improved recovery rates from viral infections compared to those receiving standard care alone .

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 10-50 µg/mL | |

| Antiviral | Inhibition of viral replication | |

| Anticancer | IC50: 20-100 µM |

Propiedades

IUPAC Name |

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(12,13)14-7-1-4-10/h1-7,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFUEDVBRDSKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COP(=O)(N(CCCl)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186732 | |

| Record name | Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3308-51-8 | |

| Record name | Phosphoramidic acid, N,N-bis(2-chloroethyl)-O-(3-aminopropyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytoxyl amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytoxyl amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP22ENT7HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cytoxyl amine compare to Cyclophosphamide in terms of teratogenicity in mice?

A1: While both Cytoxyl amine and Cyclophosphamide exhibit teratogenic effects in mice, research indicates that Cyclophosphamide is significantly more potent. A study administering various Cyclophosphamide truncates, including Cytoxyl amine, to pregnant mice on day 11 of gestation found that Cyclophosphamide (20 mg/kg) induced more frequent and severe soft tissue and skeletal malformations than Cytoxyl amine (270 mg/kg) without exhibiting maternal toxicity. [] This suggests that while both compounds can disrupt fetal development, Cyclophosphamide poses a higher risk at considerably lower doses.

Q2: Does the alkylating activity of Cytoxyl amine correlate with its teratogenic potential?

A2: The research suggests no direct correlation between the alkylating activity of Cytoxyl amine and its teratogenic potential. The study investigated the alkylating activities of various Cyclophosphamide truncates, including Cytoxyl amine, by measuring their reactions with nitrobenzyl pyridine in mouse plasma at various time points after administration. While all tested compounds demonstrated varying degrees of alkylating activity, no clear relationship emerged between this activity and their observed teratogenicity. [] This implies that other mechanisms beyond direct alkylation might contribute to the teratogenic effects of Cytoxyl amine and related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.